2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide features a thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 5 and 6. The acetamide side chain is further modified with a furan-2-ylmethyl group. Key structural motifs include:
- Thieno[2,3-d]pyrimidin-4-one core: A bicyclic heteroaromatic system with a ketone at position 4.
- 5,6-Dimethyl substitution: Enhances steric and electronic properties.
- Furan-2-ylmethyl acetamide: Introduces a heteroaromatic moiety that may influence bioavailability or receptor interactions.
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-10(2)22-14-13(9)15(20)18(8-17-14)7-12(19)16-6-11-4-3-5-21-11/h3-5,8H,6-7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNGLFLGCJZRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of approximately 270.33 g/mol. The structure features a thieno[2,3-d]pyrimidinone core and a furan moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2S |
| Molecular Weight | 270.33 g/mol |
| LogP | -0.5425 |
| Polar Surface Area | 75.205 Ų |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Compounds with thieno[2,3-d]pyrimidine structures have been shown to inhibit key enzymes involved in cellular processes. For example, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain signaling pathways .
- Antimicrobial Activity : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans. This is primarily due to their ability to inhibit specific enzymes in microbial cells .
- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may possess antitumor activity by disrupting cellular proliferation pathways. For instance, compounds derived from thieno[2,3-d]pyrimidine have shown effectiveness against various cancer cell lines through mechanisms such as DNA binding and enzyme inhibition .
Antimicrobial Studies
In vitro studies have demonstrated that derivatives similar to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide possess significant antimicrobial activity. For example, compounds were tested against Pseudomonas aeruginosa and Staphylococcus aureus, showing varying degrees of inhibition depending on structural modifications.
Antitumor Activity
Recent investigations into the antitumor potential of this compound revealed promising results in cytotoxicity assays against lung cancer cell lines (A549, HCC827). The IC50 values indicated effective inhibition of cell proliferation at micromolar concentrations:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
These results suggest that the compound could be further developed as a therapeutic agent for lung cancer treatment.
Case Studies
- Study on Antimicrobial Activity : A study published in Semantics Scholar highlighted the selective action of thieno[2,3-d]pyrimidine derivatives against resistant strains of M. tuberculosis, demonstrating their potential as novel antibacterial agents targeting specific microbial enzymes .
- Antitumor Evaluation : Another research effort focused on the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their antitumor properties, establishing a correlation between structural features and biological efficacy against multiple cancer types .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant anticancer properties. Studies have shown that modifications of thieno-pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapeutics. For instance, derivatives have been tested against breast and lung cancer cells with promising results in inducing apoptosis and inhibiting tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the context of increasing antibiotic resistance.
Enzyme Inhibition
Inhibitors derived from thieno-pyrimidine structures are known to target specific enzymes involved in disease pathways. The compound's structure suggests potential inhibitory effects on kinases and phosphodiesterases, which are critical in various signaling pathways implicated in diseases such as cancer and inflammation.
Neuroprotective Effects
Emerging research points to the neuroprotective capabilities of thieno-pyrimidine derivatives. Studies have indicated that these compounds can mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thieno-pyrimidine derivatives, including the target compound, and evaluated their anticancer properties against human breast cancer cell lines (MCF-7). The results demonstrated that the compound induced significant cytotoxicity at low micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
A recent investigation published in Pharmaceutical Biology assessed the antimicrobial activity of various thieno-pyrimidine derivatives against resistant bacterial strains. The study found that the target compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 3: Enzyme Inhibition
Research detailed in Bioorganic & Medicinal Chemistry Letters explored the inhibition of phosphodiesterase enzymes by thieno-pyrimidine derivatives. The study highlighted that the target compound effectively inhibited PDE4, leading to increased intracellular cAMP levels, which could have therapeutic implications for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Comparison with Similar Compounds
Key Observations
Core Modifications: Fusing additional rings (e.g., pyrido in CRCM5484) increases molecular complexity and may enhance binding to biological targets like BET proteins . Thieno[2,3-d]pyrimidin-4-one derivatives generally exhibit higher synthetic yields (>70%) compared to dihydropyrimidinones (60–80%) .
Substituent Effects :
- Furan-2-ylmethyl : Found in CRCM5484 and the target compound, this group may improve solubility due to furan’s polarity .
- Aryl acetamides : Electron-withdrawing groups (e.g., dichlorophenyl in ) correlate with higher melting points and stability .
Synthetic Strategies: Gewald reactions and chloroacetamide condensations are common for thienopyrimidine derivatives . Acetylation and nucleophilic substitutions are employed for pyridazinones and dihydropyrimidinones .
Q & A
Q. How can researchers optimize the synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide to improve yield and purity?
Methodological Answer: The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization, substitution, and condensation. Key considerations include:
- Reaction Conditions: Temperature control (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., ethanol or DMF for solubility optimization) .
- Catalysts: Use of bases like potassium carbonate to facilitate thioether bond formation between the thienopyrimidine core and acetamide side chain .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures ≥95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) resolve substituent patterns, such as the furan-2-ylmethyl group (δ 7.6–7.8 ppm for furan protons) and thienopyrimidine protons (δ 6.0–6.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 401.5) .
- Elemental Analysis: Validates empirical formulas (e.g., C₂₀H₂₃N₃O₂S₂) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Standardized Assays: Use consistent in vitro models (e.g., human cancer cell lines like MCF-7 or HepG2) to compare IC₅₀ values .
- Structural Comparisons: Analyze substituent effects; e.g., replacing the 2-ethylphenyl group with a 4-acetamidophenyl group increases anti-inflammatory activity by 40% in murine macrophages .
- Dose-Response Curves: Ensure linear regression models (R² > 0.95) to minimize variability in potency measurements .
Q. What experimental strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Measure inhibition constants (Kᵢ) for target enzymes (e.g., COX-2 or kinases) using fluorogenic substrates .
- Molecular Docking: Utilize Schrödinger Suite or AutoDock Vina to model interactions between the furan-2-ylmethyl group and enzyme active sites (e.g., hydrogen bonding with Ser530 in COX-2) .
- Mutagenesis Studies: Validate binding hypotheses by introducing point mutations (e.g., Ala substitutions) in recombinant enzymes .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s antimicrobial efficacy?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogenated phenyl groups (e.g., 4-chlorophenyl) to assess biofilm disruption in Staphylococcus aureus .
- Biological Testing: Perform minimum inhibitory concentration (MIC) assays in cation-adjusted Mueller-Hinton broth .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link logP values (<3.5) with improved Gram-negative activity .
Q. What methodologies are essential for in vivo pharmacokinetic profiling?
Methodological Answer:
- Animal Models: Administer the compound intravenously (2 mg/kg) or orally (10 mg/kg) in Sprague-Dawley rats to calculate AUC₀–24h .
- LC-MS/MS Quantification: Monitor plasma concentrations with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Metabolite Identification: Use hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C5) .
Data Interpretation and Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Force Field Calibration: Adjust AMBER or CHARMM parameters to account for solvation effects in the thienopyrimidine core .
- Experimental Validation: Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) and compare with docking scores .
- Error Analysis: Report root-mean-square deviation (RMSD) between predicted and crystallographic ligand poses (<2.0 Å) .
Q. What statistical approaches are recommended for validating synergistic effects in combination therapy studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
